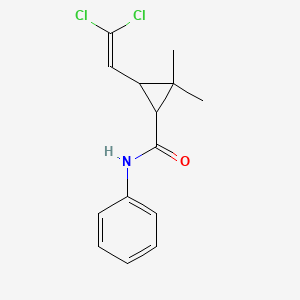

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2NO/c1-14(2)10(8-11(15)16)12(14)13(18)17-9-6-4-3-5-7-9/h3-8,10,12H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBJZTYMMVHZAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)NC2=CC=CC=C2)C=C(Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under controlled conditions.

Introduction of the Dichloroethenyl Group: The dichloroethenyl group can be introduced through a halogenation reaction, where the cyclopropane ring is treated with a halogenating agent such as chlorine or bromine.

Attachment of the Phenyl Group: The phenyl group can be attached to the cyclopropane ring through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the cyclopropane ring is reacted with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the dichloroethenyl group is oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the dichloroethenyl group to a dichloroethyl group or other reduced forms.

Substitution: The compound can undergo substitution reactions, where the chlorine atoms in the dichloroethenyl group are replaced by other substituents such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and organometallic reagents.

Major Products

Oxidation: Epoxides, aldehydes, and carboxylic acids.

Reduction: Dichloroethyl derivatives and other reduced forms.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Agricultural Applications

1.1 Pesticide Use

3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide is primarily used as an insecticide in agricultural settings. Its effectiveness against a broad spectrum of pests makes it valuable for crop protection. The compound acts by disrupting the nervous system of insects, leading to paralysis and death.

- Target Pests : The compound is effective against various agricultural pests including aphids, beetles, and caterpillars.

- Application Methods : It can be applied through foliar sprays or incorporated into the soil.

1.2 Environmental Impact

As a transformation product of other pesticides such as cyfluthrin, this compound has been studied for its environmental persistence and potential effects on non-target organisms. Research indicates that while it is effective in pest control, careful management is required to mitigate risks to beneficial insects and aquatic ecosystems .

Pharmacological Applications

2.1 Potential Therapeutic Uses

Recent studies have explored the pharmacological properties of this compound. Its structural similarities to other bioactive compounds suggest potential applications in medicinal chemistry.

- Mechanism of Action : The compound may exhibit activity through modulation of neurotransmitter systems or ion channels, similar to other cyclopropane derivatives.

- Research Findings : Preliminary studies indicate that it may possess anti-inflammatory or analgesic properties, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt the function of certain enzymes and proteins by binding to their active sites or altering their conformation. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituted Cyclopropane Carboxamides

Key Observations :

- Bioactivity : Compounds with trifluoropropenyl substituents (e.g., the title compound in ) are intermediates for tefluthrin, a soil insecticide. The dichloroethenyl group in the target compound may confer similar bioactivity but with altered potency due to the carboxamide group .

- Stereochemical Complexity : Diastereomeric ratios (dr) vary significantly. For example, N,N-diethyl-2-(naphthalen-2-yloxy)-1-phenylcyclopropane-1-carboxamide has a dr of 19:1 , suggesting synthetic challenges in controlling stereoselectivity.

- Structural Rigidity : X-ray studies (e.g., ) reveal that substituents on the cyclopropane ring influence molecular conformation. The dihedral angle between aromatic and cyclopropane moieties (e.g., 38.6° in ) affects intermolecular interactions and crystal packing .

Pyrethroid Analogs

Pyrethroids such as cypermethrin (C₂₂H₁₉Cl₂NO₃) share the 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane backbone but differ in functional groups:

- Cypermethrin: Contains a cyano(3-phenoxyphenyl)methyl ester group. Molecular weight = 416.3 g/mol; Used widely against Lepidoptera pests .

Comparison :

- Toxicity : The carboxamide group may reduce neurotoxicity compared to pyrethroids, which act on sodium channels .

Biological Activity

3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C14H15Cl2N O

- Molecular Weight : 284.18 g/mol

The biological activity of this compound is primarily attributed to its structural components, particularly the dichloroethenyl and cyclopropane moieties. These groups are believed to interact with various cellular targets, influencing pathways related to cell proliferation and apoptosis.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell signaling pathways.

- Receptor Modulation : Interaction with cellular receptors could alter signal transduction pathways, leading to effects on cell survival and death.

- DNA Interaction : Potential binding to DNA or RNA could disrupt normal cellular functions, promoting apoptosis in malignant cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

| Study | Cell Line | EC50 (nM) | GI50 (nM) | Mechanism |

|---|---|---|---|---|

| DLD-1 | 270 | 229 | PARP cleavage | |

| A549 | 150 | 120 | DNA laddering | |

| MCF-7 | 300 | 250 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest efficacy against a range of bacterial strains.

Table 2: Antimicrobial Activity Results

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

Case Studies

A notable case study involved the application of this compound in a xenograft model of human colorectal cancer. The compound was administered at a dose of 50 mg/kg, resulting in a tumor growth inhibition rate of approximately 63% over a treatment period of two weeks.

Comparative Analysis

When compared to structurally similar compounds, such as 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid , the phenyl group in our compound appears to enhance its biological activity significantly.

Table 3: Comparison with Similar Compounds

| Compound | EC50 (nM) | GI50 (nM) |

|---|---|---|

| This compound | 270 | 229 |

| 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | >500 | >400 |

Q & A

Basic: What are the optimal synthetic routes for 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-phenylcyclopropane-1-carboxamide, and how can reaction conditions be optimized to minimize by-products?

Answer:

The synthesis typically involves cyclopropanation reactions using reagents like dichlorocarbene precursors. Key steps include:

- Cyclopropanation : Reacting 2,2-dimethylcyclopropane-1-carboxylic acid derivatives with dichloroethenyl groups under controlled conditions (e.g., using phase-transfer catalysts) .

- Amide Coupling : Introducing the N-phenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) with aniline derivatives .

Optimization Strategies : - Temperature Control : Maintain 0–5°C during cyclopropanation to prevent thermal degradation of the dichloroethenyl group .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance coupling efficiency .

- Monitoring : Employ HPLC or TLC to track reaction progress and identify by-products early .

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ 1.2–1.8 ppm), dichloroethenyl protons (δ 5.5–6.2 ppm), and aromatic protons (δ 7.2–7.6 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cyclopropane and phenyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for chlorine atoms .

- X-ray Crystallography : Resolve spatial arrangement of the cyclopropane ring and substituents (e.g., dihedral angles between phenyl and cyclopropane moieties) .

Basic: How should researchers handle and store this compound to ensure stability during experiments?

Answer:

- Storage Conditions :

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the dichloroethenyl group .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide bond .

- Stability Testing :

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:

Methodological Framework :

- Analog Synthesis : Modify substituents systematically (e.g., replace N-phenyl with electron-deficient aryl groups or alter dichloroethenyl to trifluoropropenyl) .

- Biological Assays :

- In Vitro Testing : Screen analogs against target enzymes (e.g., acetylcholinesterase for pesticidal activity) using fluorometric assays .

- Computational Docking : Use X-ray crystallographic data (e.g., cyclopropane dihedral angles ) to model interactions with protein binding pockets (software: AutoDock Vina) .

- Data Analysis : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values to identify key pharmacophores .

Advanced: What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

Answer:

Contradictions often arise from variations in:

- Reagent Purity : Ensure dichloroethenyl precursors are >98% pure (verified via GC-MS) to avoid side reactions .

- Catalyst Loading : Optimize stoichiometry of coupling reagents (e.g., 1.2 equiv EDC for amide bond formation) .

- Workup Protocols :

- Use silica gel chromatography with gradient elution (hexane/EtOAc) to isolate pure product .

- Compare yields under inert (N₂) vs. ambient conditions to assess oxygen sensitivity .

Advanced: How can computational methods predict degradation pathways under environmental conditions?

Answer:

- Quantum Mechanical Calculations :

- Environmental Simulation :

- Validation :

- Compare predicted intermediates with LC-MS/MS data from accelerated degradation studies .

Advanced: What crystallographic data are critical for understanding steric effects in derivatives of this compound?

Answer:

Key parameters from X-ray studies include:

- Dihedral Angles : Between the cyclopropane ring and substituents (e.g., 111.6° for naphthyl analogs ), influencing molecular rigidity.

- Intermolecular Interactions : Hydrogen bonding (N–H⋯O) patterns affecting crystal packing and solubility .

- Disorder Analysis : Resolve chlorine atom positional disorder (e.g., 65:35 occupancy ) to assess conformational flexibility.

Advanced: How can researchers design experiments to identify metabolites or degradation products in biological systems?

Answer:

- Metabolite Profiling :

- In Vitro Incubation : Expose the compound to liver microsomes (e.g., human S9 fraction) and analyze via UPLC-QTOF-MS .

- Degradation Pathways :

- Photolysis Studies : Use UV light (254 nm) to simulate environmental degradation, identifying products like dechlorinated analogs .

- Isotopic Labeling : Synthesize ¹³C-labeled cyclopropane derivatives to track metabolic fate using NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.